molecular formula C10H16O B8736347 2-Isopropenyl-5-methylhex-4-enal CAS No. 6544-40-7

2-Isopropenyl-5-methylhex-4-enal

Cat. No.: B8736347
CAS No.: 6544-40-7
M. Wt: 152.23 g/mol
InChI Key: PAIVGFRXYIGODL-JTQLQIEISA-N
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Description

2-Isopropenyl-5-methylhex-4-enal (CAS 75697-98-2), also known as (±)-Lavandulal, is an acyclic monoterpenoid aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is characterized by a conjugated enal system (α,β-unsaturated aldehyde) and an isopropenyl substituent at the C2 position. This compound is naturally occurring in essential oils, such as Kenyan citronella oil, and contributes to herbaceous-resinous, slightly minty, and woody-lavender-like olfactory profiles . Its applications span fragrance formulation and phytochemical research due to its distinctive aroma and structural complexity .

Properties

CAS No.

6544-40-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enal

InChI

InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,10H,3,6H2,1-2,4H3/t10-/m0/s1

InChI Key

PAIVGFRXYIGODL-JTQLQIEISA-N

Isomeric SMILES

CC(=CC[C@@H](C=O)C(=C)C)C

Canonical SMILES

CC(=CCC(C=O)C(=C)C)C

Origin of Product

United States

Preparation Methods

2-Isopropenyl-5-methylhex-4-enal can be synthesized through several synthetic routes. One common method involves the reaction of citral with acetone under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Isopropyl-5-methylhex-4-enal (CAS 58191-81-4)

This compound shares a similar backbone with 2-Isopropenyl-5-methylhex-4-enal but differs in the substituent at the C2 position: it features an isopropyl group (branched alkyl) instead of an isopropenyl group (allylic alkenyl). Key differences include:

Property This compound 2-Isopropyl-5-methylhex-4-enal
CAS Number 75697-98-2 58191-81-4
Molecular Formula C₁₀H₁₆O C₁₀H₁₈O
Molecular Weight 152.23 g/mol 154.25 g/mol
Substituent at C2 Isopropenyl (CH₂=C(CH₃)-) Isopropyl ((CH₃)₂CH-)
Structural Feature α,β-unsaturated aldehyde Saturated aldehyde
Reported Odor Profile Herbaceous-resinous, minty, woody Not explicitly documented
Natural Occurrence Citronella oil Not specified in available evidence
Key Observations:

Structural Impact on Reactivity :

  • The isopropenyl group in this compound introduces a reactive double bond, making it prone to electrophilic additions (e.g., Diels-Alder reactions) and oxidation . In contrast, the saturated isopropyl group in its counterpart likely reduces reactivity, favoring stability in formulations .

Odor Profile Differences: The conjugated enal system in this compound enhances its odor potency, contributing to its "green top note" in olive oils and citronella . The absence of a double bond in 2-Isopropyl-5-methylhex-4-enal may result in a less complex or milder aroma, though specific data is lacking .

Molecular Weight and Physical Properties :

  • The higher molecular weight of 2-Isopropyl-5-methylhex-4-enal (154.25 vs. 152.23 g/mol) suggests marginally higher boiling points and lower volatility compared to its unsaturated analogue, though experimental data is needed to confirm this hypothesis .

Research Findings and Implications

  • Natural vs.
  • Applications in Fragrance Chemistry :
    The unsaturated structure of this compound makes it valuable in perfumery for fresh, green accords, whereas the saturated analogue might serve as a stabilizer or modifier in scent formulations .

  • Gaps in Data: Limited information exists on the sensory properties, toxicity, and industrial applications of 2-Isopropyl-5-methylhex-4-enal, highlighting the need for further research .

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